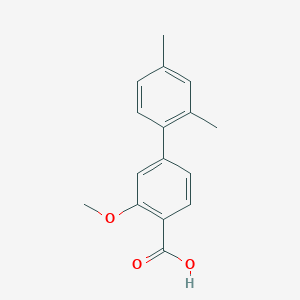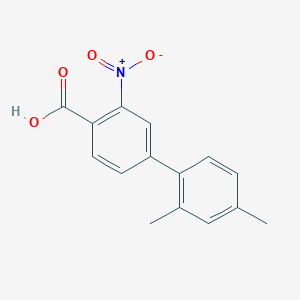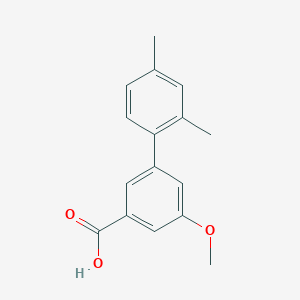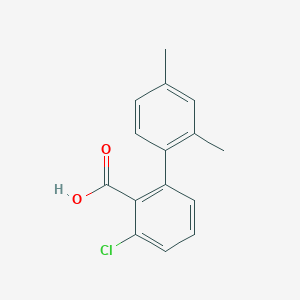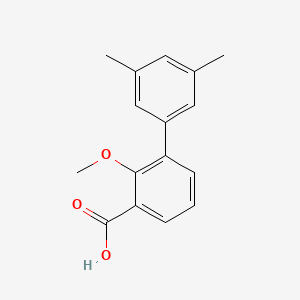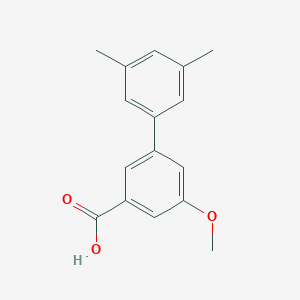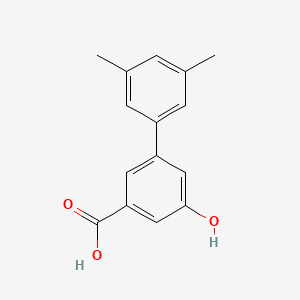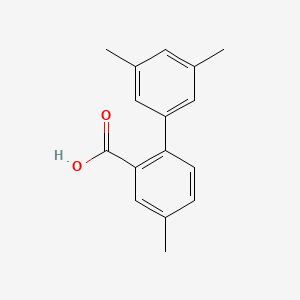
2-(3,5-Dimethylphenyl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)-5-methylbenzoic acid, commonly known as 2,5-dimethylphenyl benzoate, is a synthetic organic compound with a molecular formula of C13H14O2. It is a white crystalline solid with a melting point of 73-76°C and a molecular weight of 206.25 g/mol. It is insoluble in water but soluble in organic solvents. 2,5-dimethylphenyl benzoate is widely used in organic synthesis and has been studied for its various applications in scientific research.
Mecanismo De Acción
2,5-dimethylphenyl benzoate has been studied for its potential mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Inhibition of COX enzymes can lead to reduced inflammation and pain. Additionally, 2,5-dimethylphenyl benzoate has been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes. Inhibition of LOX enzymes can lead to reduced inflammation and pain.
Biochemical and Physiological Effects
2,5-dimethylphenyl benzoate has been studied for its biochemical and physiological effects. It has been shown to have antioxidant activity, which can help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory activity, which can help reduce inflammation and pain. It has also been shown to have anti-bacterial activity, which can help reduce the growth of bacteria. Finally, it has been shown to have anti-fungal activity, which can help reduce the growth of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethylphenyl benzoate is a useful compound for laboratory experiments due to its availability and relative stability. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be purchased from chemical suppliers. However, it can be toxic if not handled properly and should be used with caution.
Direcciones Futuras
There are a number of potential future directions for 2,5-dimethylphenyl benzoate. It could be studied for its potential use as an anti-cancer agent, as it has been shown to have anti-tumor activity in some studies. Additionally, it could be studied for its potential use as an anti-viral agent, as it has been shown to have anti-viral activity in some studies. Finally, it could be studied for its potential use as an anti-fungal agent, as it has been shown to have anti-fungal activity in some studies.
Métodos De Síntesis
2,5-dimethylphenyl benzoate can be synthesized through a variety of methods. The most common method is the Friedel-Crafts alkylation of benzene with 2-chloro-3,5-dimethylbenzene and an alkyl halide in the presence of an aluminum chloride catalyst. This reaction produces 2,5-dimethylphenyl benzoate in a yield of 65-70%. Another method involves the reaction of 2-chloro-3,5-dimethylbenzene with an alkyl halide in the presence of a Lewis acid such as aluminum chloride or boron trifluoride. This reaction produces 2,5-dimethylphenyl benzoate in a yield of 70-75%.
Aplicaciones Científicas De Investigación
2,5-dimethylphenyl benzoate has a variety of applications in scientific research. It is used in the synthesis of other compounds such as 2-methyl-4-chlorophenol and 2-methyl-4-methylphenol. It is also used as an intermediate in the synthesis of drugs such as ibuprofen and naproxen. 2,5-dimethylphenyl benzoate is also used in the synthesis of polymers, dyes, and other compounds. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-4-5-14(15(9-10)16(17)18)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHVXFFHPZEYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689017 |
Source


|
| Record name | 3',4,5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-98-6 |
Source


|
| Record name | 3',4,5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


